1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a 5-bromothiophene-2-carbonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with piperazine under specific conditions. The carboxylic acid is first converted to its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with piperazine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or tetrahydrofuran, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane or acetonitrile.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central nervous system activities.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Studied for their anticancer properties.
Uniqueness: 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other piperazine derivatives .
Properties
Molecular Formula |
C11H13BrN2O2S |
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Molecular Weight |
317.20 g/mol |
IUPAC Name |
1-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H13BrN2O2S/c1-8(15)13-4-6-14(7-5-13)11(16)9-2-3-10(12)17-9/h2-3H,4-7H2,1H3 |
InChI Key |
ULYRVJVZCRMQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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